Proxibarbal - 42013-22-9

Proxibarbal

Catalog Number: EVT-10916713
CAS Number: 42013-22-9
Molecular Formula: C10H14N2O4
Molecular Weight: 226.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Proxibarbal is a member of barbiturates.
Proxibarbal is a derivative of barbiturates, which has been used to treat migraines. Proxibarbal was approved in France but was withdrawn from the market due to the risk of inducing immunoallergic thrombocytopenia.
Overview

Proxibarbal, also known as 5-(2-hydroxypropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione, is a derivative of barbituric acid. It is classified under the therapeutic classes of barbiturates and central nervous system agents. Proxibarbal has been utilized primarily for its anti-anxiety properties and has been studied for its potential applications in treating migraines and other conditions related to the central nervous system. Its chemical structure features a perhydropyrimidine ring with specific substitutions that define its pharmacological profile .

Source

Proxibarbal was first synthesized in 1956 and has since been recognized for its unique properties compared to other barbiturates. It was initially approved for medical use in France but was later withdrawn due to safety concerns, particularly the risk of inducing immunoallergic thrombocytopenia .

Classification

Proxibarbal belongs to several classifications:

  • Organic Compounds: Specifically, it is categorized as an organoheterocyclic compound.
  • Barbituric Acid Derivatives: This class includes compounds that contain a perhydropyrimidine ring substituted at C-2, C-4, and C-6 by oxo groups.
  • Therapeutic Classes: Proxibarbal is classified as a central nervous system depressant, hypnotic, and sedative agent .
Synthesis Analysis

Methods

Proxibarbal is synthesized through a multi-step process involving the reaction of 5-allyl-5-(2-hydroxypropyl)barbituric acid. The synthesis typically involves the following steps:

  1. Condensation Reaction: The initial step involves the condensation of allylurea with malonic acid derivatives under controlled conditions to form the barbiturate ring structure.
  2. Purification: Following synthesis, the compound undergoes purification processes to ensure its efficacy and safety for use.

Technical Details

The industrial production of Proxibarbal adheres to stringent quality control measures to maintain purity and minimize impurities. Reaction conditions are optimized to maximize yield.

Molecular Structure Analysis

Structure

The molecular formula of Proxibarbal is C10H14N2O4C_{10}H_{14}N_{2}O_{4}, with a molecular weight of approximately 226.23 g/mol. The structural representation includes:

  • IUPAC Name: 5-(2-hydroxypropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione
  • InChI Key: VNLMRPAWAMPLNZ-UHFFFAOYSA-N
  • SMILES Notation: CC(CC1(C(=O)NC(=O)NC1=O)CC=C)O

The compound's structure features a diazinane ring with specific functional groups that contribute to its biological activity .

Data

PropertyValue
CAS Number2537-29-3
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
Melting Point157-158 °C
Density1.2754 g/cm³
pKa7.74 ± 0.10
Chemical Reactions Analysis

Reactions

Proxibarbal undergoes several types of chemical reactions:

  1. Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions can convert Proxibarbal into alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Substitution: Nucleophilic substitution reactions can occur at the allyl group, allowing for various substituted products depending on the nucleophile used.

Technical Details

The major products formed from these reactions include:

  • Oxidation products: Carboxylic acids.
  • Reduction products: Alcohol derivatives.
  • Substitution products: Various substituted barbiturates based on the nucleophile employed .
Mechanism of Action

Proxibarbal primarily exerts its effects through modulation of gamma-aminobutyric acid (GABA) receptors, specifically GABA-A receptors. It increases the opening frequency of GABA-activated chloride channels, enhancing inhibitory neurotransmission within the central nervous system. This mechanism underlies its anti-anxiety and anti-migraine effects .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature.
  • Melting Point: Ranges from 157 °C to 168 °C depending on purity and preparation method.

Chemical Properties

  • Solubility: Water solubility is approximately 23.5 mg/mL.
  • pKa Values: The strongest acidic pKa is about 7.18, indicating moderate acidity in aqueous solutions.

These properties highlight Proxibarbal's potential interactions in biological systems and its behavior under various conditions .

Applications

Proxibarbal has been studied extensively for its applications across various fields:

  1. Chemistry: It serves as a model compound for studying barbiturate chemistry and reaction mechanisms.
  2. Biology: Research has focused on its effects on GABA receptors, exploring its role as a GABA modulator.
  3. Medicine: Historically used in treating migraines, anxiety disorders, and menopausal symptoms due to its calming effects.
  4. Industry: Employed in synthesizing other barbiturate derivatives and as a reference compound in quality control processes within pharmaceutical manufacturing .
Historical Development and Regulatory Trajectory of Proxibarbal

Emergence in Mid-20th Century Barbiturate Research

The development of Proxibarbal occurred during a period of intense pharmaceutical innovation centered on barbituric acid derivatives. Following Adolf von Baeyer's 1864 synthesis of barbituric acid, over 2,500 barbiturate derivatives were synthesized globally by the mid-20th century, with approximately 60 eventually reaching clinical use [1] [7]. Proxibarbal emerged from systematic efforts to modify the barbiturate core structure—specifically substitutions at the C5 position of the barbituric acid ring—aimed at optimizing pharmacokinetic properties such as duration of action and safety profiles. This research phase reflected the dominant therapeutic paradigm of the era, where barbiturates represented the primary pharmacological tools for managing anxiety, insomnia, and seizure disorders before the introduction of benzodiazepines in 1961 [1] [6]. The compound was developed alongside other intermediate-acting barbiturates like amobarbital and butalbital, characterized by effects lasting 2-6 hours, positioning it for potential use in anxiety and sleep disorders [6].

Initial Clinical Approval and Market Introduction in France

Proxibarbal received its initial clinical approval and was introduced to the pharmaceutical market in France during the 1960s. This national introduction reflected country-specific regulatory evaluations common in an era preceding harmonized international drug safety standards. France's regulatory authorities evaluated Proxibarbal based on preclinical data and limited clinical trials typical of the period, focusing primarily on efficacy for its intended indications (anxiety/sedation) and acute toxicity profiles [1] [7]. The commercial launch occurred within a saturated barbiturate market; by the mid-1960s, the United States alone had an annual barbiturate production exceeding 2000 tonnes, indicating widespread therapeutic use and commercial significance for this drug class [7]. Proxibarbal's market entry followed the established commercial patterns of other barbiturates, typically branded and distributed as single-entity products or in combination formulations targeting outpatient management of anxiety and insomnia [7].

Table 1: Key Events in Proxibarbal's French Market Introduction

Time PeriodRegulatory/Market EventBroader Barbiturate Context
Early 1960sInitial clinical development and regulatory submissionPeak barbiturate research and commercialization phase
Mid-1960sMarketing approval granted by French authoritiesOver 50 barbiturates in clinical use globally
Post-1965Commercial availability in FranceAnnual US barbiturate production >2000 tonnes

Post-Market Withdrawal: Immunoallergic Thrombocytopenia as a Catalyst

Proxibarbal's market presence proved short-lived due to the emergence of severe immunoallergic adverse events, specifically drug-induced immune thrombocytopenia (DITP), leading to its withdrawal. Thrombocytopenia is characterized by a profound drop in platelet count (median nadir <20 × 10⁹/L), significantly increasing hemorrhage risk, with major bleeding occurring in approximately 9% of DITP cases [5] [9]. The mechanistic basis involved drug-dependent antibodies (DDAbs) of the "Quinine-type." These antibodies bind tightly to platelet membrane glycoproteins (commonly GPIIb/IIIa or GPIb/IX complexes) only in the presence of the sensitizing drug, forming a trimolecular complex (Drug-Antibody-Platelet Glycoprotein). This complex triggers platelet clearance by the reticuloendothelial system or complement-mediated destruction [5] [9].

Proxibarbal-induced thrombocytopenia typically manifested 5-10 days after initial exposure, consistent with a secondary immune response. Regulatory agencies, upon accumulating post-marketing case reports confirming this immune-mediated mechanism, mandated market withdrawal. The withdrawal decision exemplified a reactive regulatory approach common in the mid-20th century, where comprehensive safety profiling often relied on post-approal pharmacovigilance rather than pre-marketing risk assessment [1] [5] [9].

Table 2: Pathophysiological Mechanisms in Proxibarbal-Induced Thrombocytopenia

Mechanism ComponentDescriptionClinical Consequence
Drug-Dependent Antibody (DDAb) Type"Quinine-type" antibody binding platelet glycoproteins only with drug presentHighly specific immune response requiring drug exposure
Target AntigensGPIIb/IIIa or GPIb/IX complexes on platelet membranesPlatelet sensitization and destruction
Pathogenic SequenceDDAb binding → Fcγ receptor-mediated phagocytosis OR complement activation → platelet destructionRapid platelet clearance (nadir <20x10⁹/L)
Time to Onset5-10 days post initial exposure (secondary immune response)Delayed presentation complicating diagnosis

Comparative Analysis of Global Regulatory Responses to Barbiturate Derivatives

The regulatory handling of Proxibarbal contrasted sharply with the approaches taken toward other barbiturate derivatives globally, highlighting significant disparities in pharmacovigilance standards and risk tolerance during this period.

Phenobarbital and Primidone remained widely approved despite known risks of dependence and enzyme induction due to their perceived benefit-risk balance in epilepsy management, particularly in resource-limited settings. Their established efficacy as first-line anticonvulsants outweighed safety concerns, leading to sustained regulatory acceptance globally [1] [6].

Thiopental, an ultra-short-acting thiobarbiturate used for anesthesia induction, faced withdrawal in multiple jurisdictions (e.g., US 2011, EU) primarily for non-safety-related reasons. Ethical concerns regarding its use in lethal injections prompted manufacturers to cease production, demonstrating how external socio-political factors could drive regulatory outcomes independently of clinical risk profiles [6] [10].

Amobarbital and Secobarbital (short/intermediate-acting agents) underwent progressive clinical restriction rather than outright withdrawal in many high-income countries. They were relegated to second-line status or highly controlled settings (e.g., inpatient use only) following benzodiazepine introduction, reflecting a risk-management approach focused on minimizing misuse potential rather than eliminating specific severe adverse events [2] [6].

Global Regulatory Discrepancies were profound. Analysis of 94 United Nations countries revealed an average of 12.02±13.07 barbiturate/barbiturate-containing drug withdrawals per country, demonstrating vast inconsistency in regulatory actions [8]. Countries with higher gross domestic product per capita, greater health expenditure per gross domestic product, and larger elderly populations demonstrated significantly more withdrawals and restrictions (P<0.05), suggesting stronger pharmacovigilance infrastructure drove proactive risk management. Conversely, nations with higher out-of-pocket health expenditure had fewer withdrawals, potentially indicating reduced adverse drug reaction monitoring capacity or differing risk tolerance [8]. International agreement on specific drug withdrawals was remarkably poor (Fleiss' kappa = -0.114), underscoring the lack of harmonization. Notably, 27 drugs withdrawn internationally due to safety concerns remained available in some countries, a pattern observed with several barbiturates where availability persisted in regions with less stringent regulatory frameworks despite known risks identified elsewhere [8].

Table 3: Global Regulatory Responses to Select Barbiturates in the Late 20th Century

BarbituratePrimary Safety ConcernTypical Regulatory ResponseNotable Geographic Variability
ProxibarbalImmunoallergic ThrombocytopeniaMarket WithdrawalWithdrawn rapidly in Western Europe; availability duration varied elsewhere
PhenobarbitalDependence, Enzyme Induction, DrowsinessContinued Approval (Restricted Indications: Epilepsy)Widely available globally, first-line in low-resource settings
ThiopentalNot primarily safety-relatedWithdrawal (Lethal Injection Ethics/Supply)US (2011), EU; alternatives developed for anesthesia
Amobarbital / SecobarbitalMisuse Potential, Overdose RiskScheduling/Restriction (e.g., inpatient use)Widely restricted in OECD; less controlled elsewhere
ButalbitalMedication-Overuse Headache, DependenceContinued Approval (Combination Analgesics)US availability vs. stricter EU controls

Expert Commentary:“The withdrawal of Proxibarbal illustrates a critical transition point in pharmacovigilance. It underscored the limitations of pre-marketing trials in detecting rare, immune-mediated adverse events and catalyzed stronger post-marketing surveillance requirements, particularly in Europe. Its trajectory—from targeted development to withdrawal—exemplifies the evolving understanding that molecular optimization within a high-risk class like barbiturates could not fully circumvent inherent immunological risks.” [1] [5] [9].

The divergent regulatory fates of structurally similar barbiturates highlight how therapeutic indication, perceived clinical value, and socio-political factors profoundly influenced risk tolerance and regulatory decision-making, often as significantly as the safety profile itself [1] [6] [8].

Properties

CAS Number

42013-22-9

Product Name

Proxibarbal

IUPAC Name

5-(2-hydroxypropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C10H14N2O4/c1-3-4-10(5-6(2)13)7(14)11-9(16)12-8(10)15/h3,6,13H,1,4-5H2,2H3,(H2,11,12,14,15,16)

InChI Key

VNLMRPAWAMPLNZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(C(=O)NC(=O)NC1=O)CC=C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.